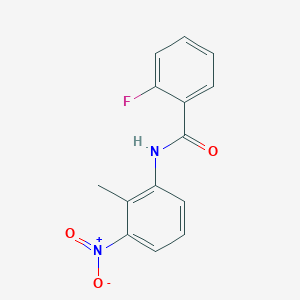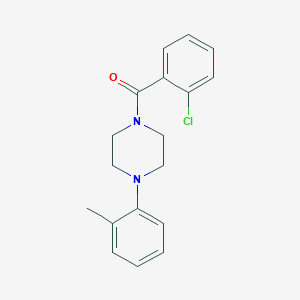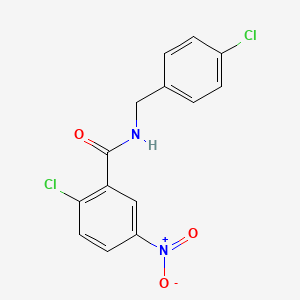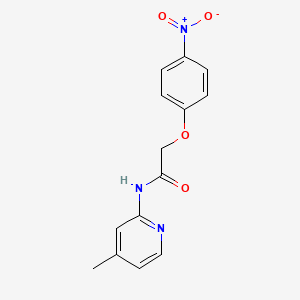![molecular formula C11H22N4S B5811467 9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione CAS No. 189513-55-1](/img/structure/B5811467.png)
9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione
Übersicht
Beschreibung
9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione, also known as TUT or TUT-7, is a compound that has been extensively studied for its potential applications in scientific research. This molecule is of particular interest due to its unique structure and properties, which make it a promising candidate for use in a variety of biochemical and physiological experiments.
Wirkmechanismus
The mechanism of action of 9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione-7 is based on its ability to bind to metal ions and form stable complexes. This can result in a variety of biochemical and physiological effects, depending on the specific metal ion and protein involved. For example, 9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione-7 has been shown to inhibit the activity of copper-containing enzymes such as tyrosinase and dopamine beta-hydroxylase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione-7 are largely dependent on the specific metal ion and protein involved. In general, however, 9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione-7 has been shown to have a number of interesting properties, including antioxidant activity, metal ion sequestration, and enzyme inhibition. These effects make it a promising candidate for use in a variety of biochemical and physiological experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione-7 is its ability to selectively bind to metal ions, which can be useful for studying the role of metal ions in biological processes. Additionally, 9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione-7 is relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to its use. For example, 9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione-7 can be toxic to cells at high concentrations, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione-7. One area of interest is in the development of new metal chelators based on the 9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione-7 structure. These compounds could be used to study a variety of metal-containing proteins and enzymes. Additionally, 9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione-7 could be modified to improve its selectivity for specific metal ions or to reduce its toxicity to cells. Finally, 9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione-7 could be used as a starting point for the development of new drugs or therapeutic agents.
Synthesemethoden
The synthesis of 9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione-7 involves several steps, including the reaction of tert-butyl isocyanide with 1,2,4,5-tetraaminocyclohexane to form a spirocyclic intermediate. This intermediate is then treated with sulfur to yield the final product, 9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione-7. The overall process is relatively straightforward and can be carried out using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione-7 has been shown to have a number of potential applications in scientific research. One area of interest is in the study of metalloproteins, which are proteins that contain metal ions as part of their structure. 9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione-7 has been shown to be an effective chelating agent for a variety of metal ions, including copper, zinc, and nickel. This makes it a useful tool for studying the role of metal ions in biological processes.
Eigenschaften
IUPAC Name |
9-tert-butyl-1,2,4,5-tetrazaspiro[5.5]undecane-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4S/c1-10(2,3)8-4-6-11(7-5-8)14-12-9(16)13-15-11/h8,14-15H,4-7H2,1-3H3,(H2,12,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOONHXSNUIDTGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)NNC(=S)NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355375 | |
| Record name | ST51006276 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Tert-butyl-1,2,4,5-tetrazaspiro[5.5]undecane-3-thione | |
CAS RN |
189513-55-1 | |
| Record name | 9-(1,1-Dimethylethyl)-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189513-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ST51006276 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-(4-methoxyphenyl)-2-{[4-(2-methyl-2-propen-1-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5811441.png)

![2-(5-formyl-2-furyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde](/img/structure/B5811470.png)



![3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B5811487.png)